
Naringenin-4',7-diacetate
Vue d'ensemble
Description
Naringenin-4',7-diacetate is a useful research compound. Its molecular formula is C19H16O7 and its molecular weight is 356.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cell Cycle and Toxicity Effects : Naringenin derivatives, including Naringenin-4',7-diacetate, were analyzed for their toxicity and cell cycle effects in human cells. These compounds showed weak toxic effects at lower concentrations and specific effects on cell proliferation patterns (Tokalov, Henker, Schwab, Metz, & Gutzeit, 2004).
Pharmacological Properties and Therapeutic Potential : Naringenin has been noted for its potential in treating neurological, cardiovascular, gastrointestinal, rheumatological, metabolic, and malignant disorders due to its anti-inflammatory and antioxidant effects. This suggests potential therapeutic applications for its derivatives as well (Rani, Bharti, Krishnamurthy, Bhatia, Sharma, Kamal, Ojha, & Arya, 2016).
Effects on Cardiomyocyte Apoptosis : Studies on derivatives like Naringenin-7-O-glucoside showed protective effects against doxorubicin-induced apoptosis in cardiomyocytes, indicating potential cardiovascular benefits (Han, Ren, Fan, Shen, & Lou, 2008).
Estrogenic and Anti-estrogenic Activities : Naringenin exhibits estrogenic and anti-estrogenic activities, which could be beneficial in the treatment of osteoporosis and other estrogen deficiency-related diseases (Guo, Wang, Wang, Luo, Zhang, Cao, Chen, & Huang, 2011).
Clinical Trials and Therapeutic Potential : Clinical trials have highlighted naringenin's bioavailability and cardioprotective action, indicating potential for its derivatives in various health conditions (Salehi, Fokou, Sharifi-Rad, Zucca, Pezzani, Martins, & Sharifi‐Rad, 2019).
Oxidative Stress and Mitochondrial Dysfunction : Naringenin has been shown to reduce oxidative stress and improve mitochondrial dysfunction, suggesting its potential in neurodegenerative disease treatments (Wang, Chen, Huang, Meng, Zhou, Wen, & Ren, 2017).
Anticancer Effects : Naringenin demonstrates cytotoxic and antiproliferative effects on osteosarcoma cell lines, indicating its potential in cancer therapy (Lee, Huang, Chi, Lee, Peng, Fang, Chiang, & Liu, 2022).
Antimicrobial and Anticancer Activity : Novel derivatives of naringenin have shown significant antibacterial and antitumor effects, expanding its potential application in medical treatments (Kozłowska, Grela, Baczyńska, Grabowiecka, & Anioł, 2019).
Pharmacokinetic and Pharmacodynamic Aspects : Research has focused on the pharmacokinetic and pharmacodynamic aspects of naringenin, essential for its therapeutic use in diseases like cancer, diabetes, and cardiovascular disorders (Joshi, Kulkarni, & Wairkar, 2018).
In Vitro Biosynthesis : Naringenin's role as a precursor for flavonoid production has been explored in metabolic engineering, highlighting its importance in biochemical synthesis (Zang, Zha, Wu, Zheng, Ouyang, & Koffas, 2019).
Immunomodulatory Effects : Naringenin acts as an immunomodulator, suggesting its use in treating inflammation-related disorders like sepsis, hepatitis, fibrosis, and cancer (Zeng, Jin, Zhang, Zhang, & Liang, 2018).
Anti-inflammatory and Analgesic Effects : Naringenin shows promise in reducing inflammatory pain in mice, indicating potential applications in pain management (Pinho-Ribeiro, Zarpelon, Fattori, Manchope, Mizokami, Casagrande, & Verri, 2016).
Hyaluronidase Inhibition : Derivatives like 7-O-butyl naringenin inhibit hyaluronidase, indicating potential anti-inflammatory uses (Moon, Kim, Lee, Han, Nah, Cho, Park, & Paik, 2009).
Toxicological Evaluations of Nanoparticles : Nanoparticle formulations of naringenin for biomedical applications have been evaluated for safety, demonstrating potential for therapeutic applications (Kumar & Abraham, 2016).
Pulmonary Delivery and Antitussive Effects : Naringenin's inclusion in hydroxypropyl-β-cyclodextrin for pulmonary delivery suggests its use in treating respiratory conditions (Guan, Shi, Zheng, Zeng, Fan, Wang, & Su, 2020).
Propriétés
IUPAC Name |
[4-[(2S)-7-acetyloxy-5-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O7/c1-10(20)24-13-5-3-12(4-6-13)17-9-16(23)19-15(22)7-14(25-11(2)21)8-18(19)26-17/h3-8,17,22H,9H2,1-2H3/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTNIBIWQQIJJN-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)OC(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



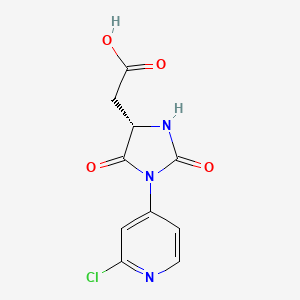
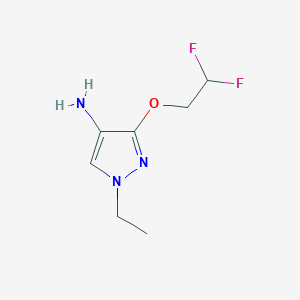
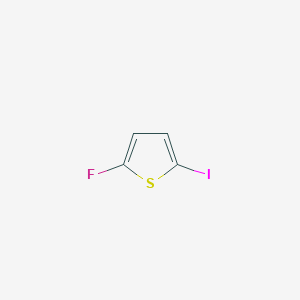
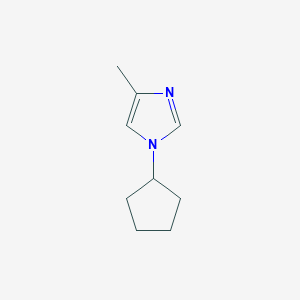
![{1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B8019807.png)
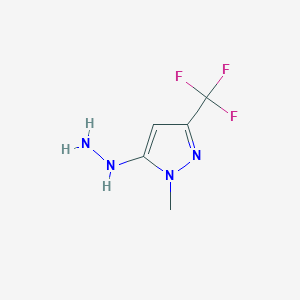
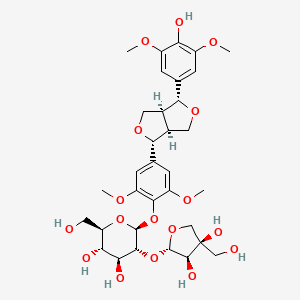
![({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetic acid](/img/structure/B8019842.png)
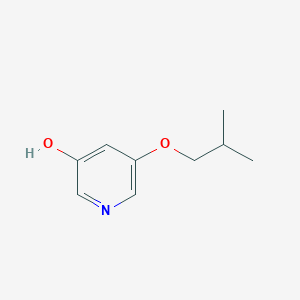
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B8019850.png)
![[4-[(2S)-5,7-diacetyloxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl] acetate](/img/structure/B8019862.png)
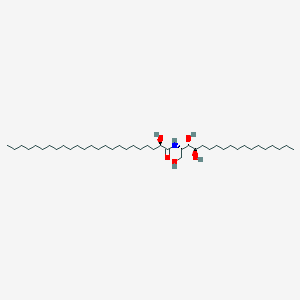
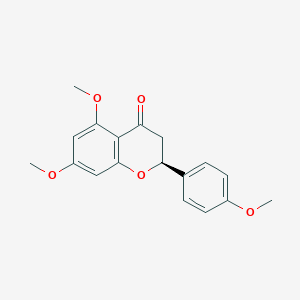
![ethyl 2-methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B8019882.png)